molecular formula C9H11N3O B066361 3-Methyl-5-nitroso-2,6,7,8-tetrahydrocinnoline CAS No. 184021-51-0

3-Methyl-5-nitroso-2,6,7,8-tetrahydrocinnoline

Cat. No. B066361
M. Wt: 177.2 g/mol
InChI Key: UDQPRZSATJTYJS-UHFFFAOYSA-N
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Description

The study and development of nitroso-containing heterocycles, including tetrahydrocinnoline derivatives, have gained attention due to their interesting chemical properties and potential applications in various fields such as materials science, pharmaceuticals, and organic synthesis.

Synthesis Analysis

The synthesis of nitroso-containing heterocycles often involves the nitration of amines or direct incorporation of nitroso groups into the heterocyclic framework. For example, N-nitroso- and N-nitraminotetrazoles have been synthesized from aminotetrazoles through direct nitration or dehydration processes, showcasing the versatility of nitroso group incorporation into heterocyclic compounds (Karaghiosoff et al., 2006).

Molecular Structure Analysis

The molecular structure of nitroso-containing heterocycles is characterized by specific N-O bond lengths and configurations that significantly influence their chemical behavior. X-ray crystallography and computational methods are commonly used to elucidate these structures, providing insights into the molecular geometry and electronic distribution (Karaghiosoff et al., 2006).

Chemical Reactions and Properties

Nitroso compounds participate in various chemical reactions, including cycloadditions, which can lead to the formation of complex heterocyclic structures. The presence of nitroso groups can also influence the electron density and reactivity of the compound, making them valuable intermediates in organic synthesis (Lemire et al., 2005).

Physical Properties Analysis

The physical properties of nitroso-containing heterocycles, such as melting points, solubility, and stability, are crucial for their practical applications. These properties are often determined through experimental studies and are essential for the design of compounds with desired physical characteristics.

Chemical Properties Analysis

The chemical properties of nitroso-containing heterocycles, including acidity, basicity, and reactivity towards various reagents, define their utility in chemical synthesis and potential applications. Studies on the reactivity of these compounds provide valuable information for developing new synthetic methodologies and materials.

For further detailed insights into the synthesis, properties, and applications of nitroso-containing heterocycles and related compounds, the following references are recommended:

Scientific Research Applications

Nitroimidazoles in Medicinal Chemistry

Nitroimidazoles, structurally special heterocycles combining a five-membered aromatic heterocyclic imidazole with a nitro group, have been actively researched for their wide variety of potential applications. These compounds have been explored for their use as anticancer, antimicrobial, antiparasitic agents, and more. This suggests that compounds like 3-Methyl-5-nitroso-2,6,7,8-tetrahydrocinnoline could potentially have applications in medicinal chemistry, given their related structure and functional groups (Li et al., 2018).

Isoxazolin-5-one and 3-Nitropropanoic Acid Derivatives

The isoxazolinone ring and 3-nitropropanoic acid moiety occur in compounds identified across various biological kingdoms, including plants, insects, bacteria, and fungi. These structural elements are involved in a diverse range of biological activities and applications. This points to the versatility of nitroso and nitro compounds in contributing to bioactive molecules, suggesting that 3-Methyl-5-nitroso-2,6,7,8-tetrahydrocinnoline could similarly have diverse biological implications and applications (Becker et al., 2017).

Safety And Hazards

Nitrosamines, including 3-Methyl-5-nitroso-2,6,7,8-tetrahydrocinnoline, are considered high potency mutagenic carcinogens . They are part of the “cohort of concern” and are classified as Class 1 impurities, known mutagenic carcinogens .

properties

IUPAC Name

(NE)-N-(3-methyl-7,8-dihydro-6H-cinnolin-5-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-6-5-7-8(11-10-6)3-2-4-9(7)12-13/h5,13H,2-4H2,1H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJCYFSGBHQJEV-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2=NO)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(CCC/C2=N\O)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50419800
Record name 3-Methyl-5-nitroso-2,6,7,8-tetrahydrocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-nitroso-2,6,7,8-tetrahydrocinnoline

CAS RN

184021-51-0
Record name 3-Methyl-5-nitroso-2,6,7,8-tetrahydrocinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50419800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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